Cas no 315718-06-0 (N-boc-(ethylamino)acetaldehyde)

N-boc-(ethylamino)acetaldehyde Chemical and Physical Properties
Names and Identifiers
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- N-boc-(ethylamino)acetaldehyde
- TERT-BUTYL ETHYL(2-OXOETHYL)CARBAMATE
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- MDL: MFCD12913662
- Inchi: InChI=1S/C9H17NO3/c1-5-10(6-7-11)8(12)13-9(2,3)4/h7H,5-6H2,1-4H3
- InChI Key: FUPPSSYQZOOVBZ-UHFFFAOYSA-N
- SMILES: CCN(CC=O)C(=O)OC(C)(C)C
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 6
N-boc-(ethylamino)acetaldehyde Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB505437-5 g |
tert-Butyl ethyl(2-oxoethyl)carbamate, 95%; . |
315718-06-0 | 95% | 5g |
€825.40 | 2023-04-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T25870-5g |
tert-Butylethyl(2-oxoethyl)carbamate |
315718-06-0 | 95% | 5g |
¥3989.0 | 2024-07-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T25870-250mg |
tert-Butylethyl(2-oxoethyl)carbamate |
315718-06-0 | 95% | 250mg |
¥531.0 | 2024-07-18 | |
TRC | B653443-500mg |
N-Boc-(ethylamino)acetaldehyde |
315718-06-0 | 500mg |
$ 230.00 | 2022-06-07 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NT725-50mg |
N-boc-(ethylamino)acetaldehyde |
315718-06-0 | 97% | 50mg |
164.0CNY | 2021-07-10 | |
TRC | B653443-50mg |
N-Boc-(ethylamino)acetaldehyde |
315718-06-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 10R0315-1g |
N-Boc-(ethylamino)acetaldehyde |
315718-06-0 | 96% | 1g |
1272.06CNY | 2021-05-07 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NT725-250mg |
N-boc-(ethylamino)acetaldehyde |
315718-06-0 | 97% | 250mg |
623CNY | 2021-05-07 | |
Chemenu | CM192714-1g |
tert-Butyl ethyl(2-oxoethyl)carbamate |
315718-06-0 | 95% | 1g |
$*** | 2023-03-29 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NT725-100mg |
N-boc-(ethylamino)acetaldehyde |
315718-06-0 | 97% | 100mg |
273CNY | 2021-05-07 |
N-boc-(ethylamino)acetaldehyde Related Literature
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Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360
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Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
Additional information on N-boc-(ethylamino)acetaldehyde
Professional Introduction to N-boc-(ethylamino)acetaldehyde (CAS No. 315718-06-0)
N-boc-(ethylamino)acetaldehyde, a compound with the chemical name N-boc-(ethylamino)acetaldehyde and CAS number 315718-06-0, is a significant intermediate in the field of organic synthesis and pharmaceutical research. This compound has garnered attention due to its versatile applications in the development of bioactive molecules and its role in various synthetic pathways.
The structure of N-boc-(ethylamino)acetaldehyde consists of an acetaldehyde moiety functionalized with an N-boc (tert-butoxycarbonyl) protected amino group and an ethylamino side chain. This unique configuration makes it a valuable building block for the synthesis of more complex molecules, particularly in the realm of drug discovery and medicinal chemistry.
In recent years, there has been a growing interest in the use of N-boc-(ethylamino)acetaldehyde as a precursor in the synthesis of pharmacologically active compounds. Its reactivity allows for facile modifications, enabling chemists to explore a wide range of structural variations. This flexibility has been exploited in the development of novel therapeutic agents targeting various diseases, including neurological disorders and infectious diseases.
One of the most notable applications of N-boc-(ethylamino)acetaldehyde is in the synthesis of peptidomimetics, which are designed to mimic the biological activity of natural peptides while avoiding their drawbacks such as poor oral bioavailability and rapid degradation. The N-boc protection on the amino group provides stability during synthetic manipulations, allowing for selective deprotection at a later stage. This feature has been particularly useful in the design of protease inhibitors, which are crucial in treating conditions like HIV and hepatitis C.
Recent studies have also highlighted the role of N-boc-(ethylamino)acetaldehyde in the development of small molecule inhibitors for kinases, which are enzymes involved in cell signaling pathways and are often targeted in cancer therapy. The ethylamino side chain offers opportunities for hydrogen bonding interactions with key residues in the kinase active site, enhancing binding affinity and selectivity. Researchers have leveraged this property to design potent inhibitors that exhibit significant activity against various kinases, making them promising candidates for further development.
The compound's utility extends beyond pharmaceutical applications. In materials science, N-boc-(ethylamino)acetaldehyde has been explored as a precursor for functional polymers and coatings. Its ability to undergo polymerization reactions under controlled conditions allows for the creation of materials with tailored properties, such as enhanced biodegradability or improved mechanical strength.
From an industrial perspective, the production of N-boc-(ethylamino)acetaldehyde has been optimized to ensure high yields and purity, making it commercially viable for large-scale applications. Advances in synthetic methodologies have enabled more efficient and sustainable production processes, reducing waste and energy consumption. These improvements align with global efforts to promote green chemistry principles and minimize environmental impact.
The future prospects for N-boc-(ethylamino)acetaldehyde are promising, with ongoing research exploring new synthetic routes and applications. The compound's versatility continues to drive innovation across multiple disciplines, from drug discovery to advanced materials. As our understanding of its chemical properties deepens, we can anticipate even more creative uses emerging from both academic and industrial research communities.
In conclusion, N-boc-(ethylamino)acetaldehyde (CAS No. 315718-06-0) stands as a cornerstone molecule in modern organic synthesis and pharmaceutical research. Its unique structural features and reactivity make it an indispensable tool for chemists seeking to develop novel bioactive compounds. As scientific exploration progresses, this compound will undoubtedly continue to play a pivotal role in advancing our capabilities across various scientific domains.
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